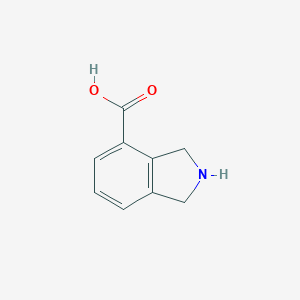
Isoindoline-4-carboxylic acid
Vue d'ensemble
Description
Isoindoline-4-carboxylic acid is a chemical compound that can be synthesized through various methods. It is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The carboxylic acid group at the 4-position introduces reactivity that can be exploited for further chemical transformations .
Synthesis Analysis
The synthesis of isoindoline-4-carboxylic acids can be achieved by aromatization of 3a,6-epoxyisoindoles in alkaline media. This method is advantageous due to its simplicity, high yields, and the absence of by-products. It is also applicable to substrates that are sensitive to acidic conditions . Another approach involves a Rh(III)-catalyzed tandem oxidative olefination-cyclization of 4-aryl-cyclic sulfamidate-5-carboxylates, which preserves the stereochemistry of the starting material and allows for further functionalization of the isoindoline ring . Additionally, palladium-catalyzed intramolecular α-arylation reactions of α-amino acid esters have been developed to selectively synthesize isoindoline derivatives under slightly varied reaction conditions .
Molecular Structure Analysis
The molecular structure of isoindoline-4-carboxylic acid derivatives is characterized by the presence of a stereogenic center, which can be retained throughout the synthesis process. The configurational integrity of this center is crucial for the biological activity of the resulting compounds . The molecular structure and electronic properties of related compounds, such as isoquinoline carboxylic acids, have been investigated using various experimental and theoretical techniques, providing insights into the reactivity and stability of these molecules .
Chemical Reactions Analysis
Isoindoline derivatives participate in a variety of chemical reactions. For instance, the synthesis of isoindolinones has been reported using Pd-catalyzed C-H functionalization with carboxamides and carboxylic acids or anhydrides as starting materials. This method is noted for its broad substrate scope and functional group tolerance . Additionally, isoindoline derivatives can be obtained through decarboxylation of phthalidecarboxylic acids in the presence of imines, leading to various heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-4-carboxylic acid and its derivatives are influenced by the presence of the carboxylic acid group and the overall molecular conformation. These properties are essential for understanding the reactivity, solubility, and potential applications of the compound in medicinal chemistry. The synthesis methods mentioned provide access to a range of isoindoline derivatives with diverse physical and chemical properties, which can be tailored for specific applications .
Applications De Recherche Scientifique
-
Pharmaceutical Synthesis
- N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .
- The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .
- One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
-
Herbicides
-
Colorants and Dyes
-
Polymer Additives
-
Organic Synthesis
-
Photochromic Materials
-
Antiviral Activity
- Indole derivatives, which include compounds like Isoindoline-4-carboxylic acid, have shown potential antiviral activity .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antidiabetic Activity
-
Antiviral Activity
- Indole derivatives, which include compounds like Isoindoline-4-carboxylic acid, have shown potential antiviral activity .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antidiabetic Activity
Safety And Hazards
When handling isoindoline-4-carboxylic acid, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJKVAYXOGIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438135 | |
| Record name | isoindoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindoline-4-carboxylic acid | |
CAS RN |
658683-13-7 | |
| Record name | isoindoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

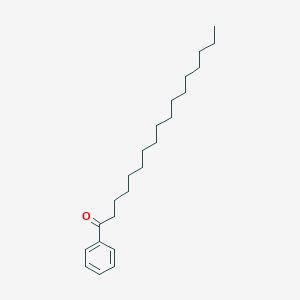
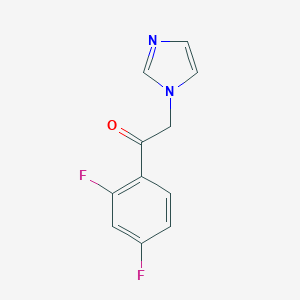
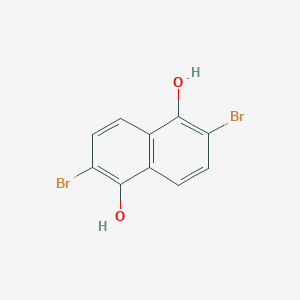
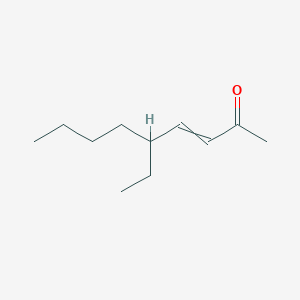
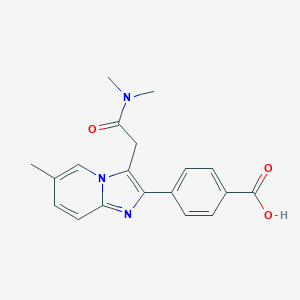
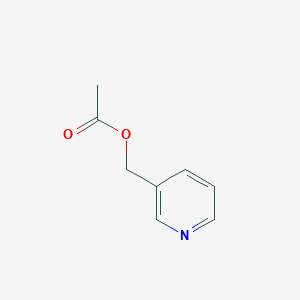
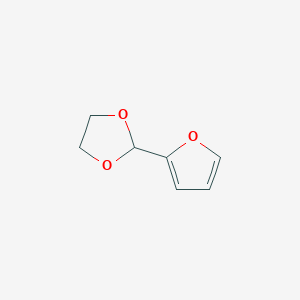
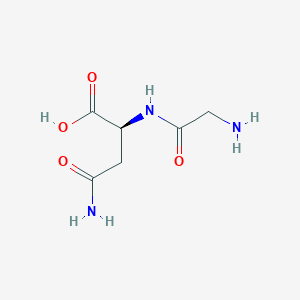
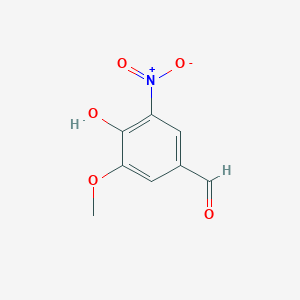
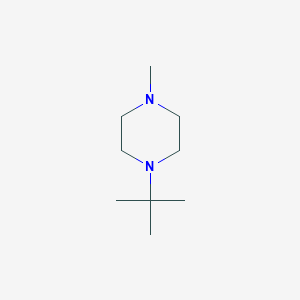
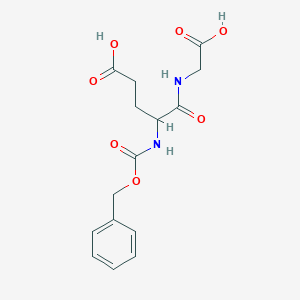
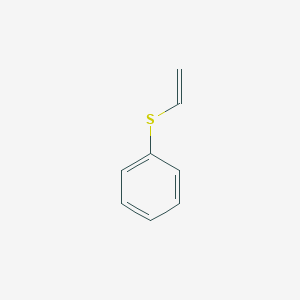
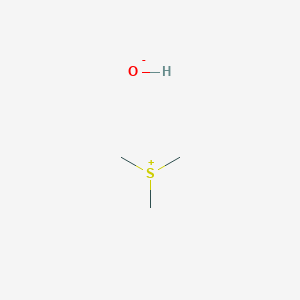
![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)